2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
Description
The compound 2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide features a 1,3,4-thiadiazole core substituted at position 2 with a 2,2-dimethylpropanamide group and at position 5 with a sulfanyl-linked carbamoylmethyl-oxolane moiety (Figure 1). The oxolan-2-ylmethyl (tetrahydrofuran-derived) group introduces stereoelectronic effects that may enhance solubility compared to purely aromatic substituents. Its molecular formula is C₁₅H₂₂N₄O₃S₂ (MW: 386.5 g/mol), with a logP value estimated to be moderate (~2.5–3.0) due to the polar carbamoyl and oxolane groups balancing the hydrophobic thiadiazole and dimethylpropanamide moieties.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S2/c1-14(2,3)11(20)16-12-17-18-13(23-12)22-8-10(19)15-7-9-5-4-6-21-9/h9H,4-8H2,1-3H3,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKWCNHNAAHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of compounds containing the thiadiazole moiety. Specifically, derivatives similar to 2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide have shown significant effectiveness against various pests. For instance, compounds derived from 1,2,4-thiadiazole exhibited high insecticidal activity against Plutella xylostella and Tetranychus cinnabarinus, with lethality rates exceeding 90% at specific concentrations .
Fungicidal Properties
In addition to insecticidal activity, compounds with similar structures have demonstrated fungicidal effects. Studies indicate that certain derivatives can inhibit the growth of Cucumber downy mildew, showcasing their potential as agricultural fungicides .
Antimicrobial Activity
The incorporation of oxolan and thiadiazole groups in compounds has been linked to enhanced antimicrobial properties. Research indicates that these compounds can effectively combat bacterial strains resistant to conventional antibiotics. The structural features of This compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Potential as Anticancer Agents
Emerging studies suggest that thiadiazole-based compounds may possess anticancer properties. Preliminary data indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Polymer Chemistry
The unique structural attributes of This compound allow for its use in polymer synthesis. Its ability to act as a cross-linking agent could enhance the mechanical properties of polymers while providing thermal stability and resistance to environmental degradation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound belongs to the 1,3,4-thiadiazole family, widely studied for pharmacological activities. Key analogs include:
1,3,4-Thiadiazole Derivatives with Aromatic Substituents
- N-{5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl}propanamide Derivatives (): These compounds, such as (2R)-2-cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide, replace the oxolane group with aromatic rings (e.g., 4-methoxyphenyl). The aromatic groups increase lipophilicity (logP ~3.5–4.0) but reduce solubility compared to the oxolane-containing target compound.
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl Benzamide ():
Electron-withdrawing substituents (e.g., Cl) enhance metabolic stability but may reduce oral bioavailability. The dichlorophenyl analog has a higher molecular weight (MW: ~420 g/mol) and logP (~4.2) than the target compound .
Sulfanyl-Linked Acetamide/Propanamide Derivatives
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide ():
Replacing thiadiazole with oxadiazole and adding a nitro group (electron-deficient aryl) increases polarity (logP ~2.8) but retains enzyme inhibition activity (e.g., alkaline phosphatase assays). The nitro group may confer redox activity or cytotoxicity .- The 4-chlorophenyl group enhances halogen bonding interactions in target binding .
Oxolane/Tetrahydrofuran-Containing Analogs
Limited direct analogs exist, but the oxolane group in the target compound is unique. Similar cyclic ether moieties in other drug candidates (e.g., linezolid) improve water solubility and reduce plasma protein binding.
Physicochemical Properties
*Estimated using fragment-based methods (e.g., XLogP3).
Pharmacological Activities
- Enzyme Inhibition : Thiadiazole derivatives often target enzymes like alkaline phosphatase () or kinases. The nitro group in ’s analog may enhance inhibition potency via electrophilic interactions.
- Antimicrobial Activity : Sulfanyl-linked thiadiazoles (e.g., ) show broad-spectrum activity, with MIC values <10 µM against Gram-positive bacteria. The oxolane group in the target compound may improve tissue penetration.
- Cytotoxicity : Aryl-substituted analogs (–11) exhibit IC₅₀ values in the low micromolar range against cancer cell lines, likely due to intercalation or topoisomerase inhibition.
Computational and Crystallographic Insights
- Crystal Packing : Thiadiazole derivatives (–10) form hydrogen-bonded networks (N–H⋯O/S), influencing solubility and melting points.
Biological Activity
The compound 2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a novel derivative of thiadiazole that has garnered interest for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : 1,3,4-thiadiazole ring
- Functional Groups : Dimethylamide group, oxolan moiety, and a sulfanyl substituent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:
- In vitro studies demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 10.0 µg/mL .
- A specific derivative showed an IC50 of 3.29 µg/mL against HCT116 cells and 10 µg/mL against H460 cells .
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties:
- Studies indicate that these compounds possess broad-spectrum activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation-related diseases can potentially be treated with thiadiazole derivatives due to their ability to inhibit pro-inflammatory cytokines:
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that thiadiazole derivatives can trigger programmed cell death in malignant cells.
- Interaction with Tubulin : Some studies reveal that these compounds may bind to tubulin, preventing its polymerization and thus inhibiting mitosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives similar to the compound :
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
The synthesis typically involves sequential coupling of thiadiazole intermediates with functionalized carbamoyl and sulfanyl groups. Key steps include:
- Thiadiazole core formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions (e.g., H₂SO₄) .
- Sulfanyl group introduction : Reaction of 5-mercapto-1,3,4-thiadiazole with halogenated alkylcarbamoyl intermediates (e.g., bromoacetamide derivatives) in the presence of a base like triethylamine .
- Final coupling : Use of coupling agents such as HATU or DCC with activating agents like DIPEA to attach the 2,2-dimethylpropanamide moiety . Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to ensure >95% purity .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- pH stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify labile functional groups (e.g., sulfanyl or carbamoyl bonds) .
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For solution-phase studies, reflux in polar aprotic solvents (DMF, DMSO) and monitor stability via NMR .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns on the thiadiazole ring and carbamoyl groups (e.g., δ 160–170 ppm for carbonyl carbons) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?
- Molecular docking : Use Glide XP (Schrödinger Suite) to simulate binding modes with target proteins (e.g., urease or kinase enzymes). Incorporate hydrophobic enclosure and hydrogen-bonding motifs identified in similar thiadiazole derivatives .
- MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., catalytic site interactions) .
- ADMET prediction : Tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
Q. What experimental approaches resolve contradictions between in vitro activity and poor solubility in biological assays?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to improve bioavailability while retaining activity .
- SAR studies : Modify the oxolan-2-ylmethyl group to introduce hydrophilic substituents (e.g., hydroxyl or amine groups) and compare IC₅₀ values against parent compound .
- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfanyl oxidation) and guide structural modifications .
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular weight | 452.54 g/mol (HRMS-ESI) | |
| LogP (octanol/water) | 3.2 ± 0.3 (shake-flask method) | |
| Aqueous solubility | 0.12 mg/mL (pH 7.4, 25°C) | |
| Thermal decomposition | 218°C (DSC, heating rate 10°C/min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
